molecular formula C8H9NO B046740 2'-Aminoacetophenone CAS No. 551-93-9

2'-Aminoacetophenone

カタログ番号 B046740
CAS番号: 551-93-9
分子量: 135.16 g/mol
InChIキー: GTDQGKWDWVUKTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2’-Aminoacetophenone is a volatile aromatic compound typically used as a key flavor ingredient in food and beverages . It is one of the key volatile flavor components of masa corn flour products and is also reported to be responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa .


Synthesis Analysis

The one-pot synthesis of 2’-aminoacetophenones has been described . It is also a metabolite produced in large quantities by the pathogenic bacteria Pseudomonas aeruginosa . There are biosynthetic routes to 2-Aminoacetophenone .


Molecular Structure Analysis

The chirped-pulse Fourier transform microwave spectrum of 2’-aminoacetophenone has been recorded in the 2–8 GHz frequency range and analyzed, obtaining precise information on the structure of the monomer and its neon and water complexes . More detailed molecular structure information can be found in databases such as PubChem and ChemSpider .


Chemical Reactions Analysis

Glycosylation reaction kinetics of a series of aromatic amines including 2’-aminoacetophenone was compared to propose a unifying reaction mechanism . Kinetic studies were conducted in aqueous solutions containing glucose in the pH range 1-6.5 with 2’-aminoacetophenone .


Physical And Chemical Properties Analysis

2’-Aminoacetophenone has a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol . More detailed physical and chemical properties can be found in databases such as PubChem and ChemSpider .

科学的研究の応用

Enology (Wine Science)

2’-Aminoacetophenone: in enology is primarily associated with the phenomenon of atypical aging (ATA) in white wines . This compound contributes to the development of unpleasant odors, leading to a rapid loss of fruity aromas in wine. Research has shown that certain antioxidants and transition metal ions present in wine, such as Fe, Cu, and Mn, significantly influence the formation of 2’-Aminoacetophenone during the aging process . Varietal effects have also been observed, with Muscat and Riesling wines showing higher concentrations of this compound compared to others like Chardonnay .

Pharmacology

In pharmacology, 2’-Aminoacetophenone plays a role as a quorum sensing molecule in Pseudomonas aeruginosa, affecting host immune responses . It has been found to modulate immune responses in a way that increases the host’s ability to cope with the pathogen, suggesting potential applications in understanding bacterial infections and developing new therapeutic strategies.

Material Science

2’-Aminoacetophenone: is utilized in material science for its organoleptic properties. It is one of the key volatile flavor components in masa corn flour products and is responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa . Its role in imparting specific flavors and odors is significant in the development of various materials and products.

Environmental Science

In environmental science, 2’-Aminoacetophenone is studied for its formation in white wines, which can be an indicator of environmental factors affecting wine quality . The compound’s formation is influenced by the varietal characteristics of the grapes and the presence of certain metal ions and antioxidants, which are environmental variables that can be monitored and controlled.

Analytical Chemistry

Analytically, 2’-Aminoacetophenone is used as a standard in chromatographic analysis due to its distinct properties . It serves as a reference compound in various analytical methods, aiding in the identification and quantification of substances in complex mixtures.

Food Industry

In the food industry, 2’-Aminoacetophenone has been reported to occur naturally in beer, corn tortillas, sweet corn, and milk . It contributes to the flavor profile of these products and is considered in the evaluation of food additives for safety and quality control purposes.

Cosmetic Products Research

In cosmetic products research, 2’-Aminoacetophenone is identified as a biomarker for bacterial contamination, particularly by Pseudomonas aeruginosa . Its presence can indicate spoilage and affect the safety and quality of cosmetic products, making it an important compound for bioanalytical monitoring.

Agricultural Research

In agricultural research, the study of 2’-Aminoacetophenone is relevant in viticulture and oenology. Its impact on wine aroma and quality makes it a subject of interest in the cultivation of grape varieties and wine production processes .

作用機序

Target of Action

The primary target of 2’-Aminoacetophenone (2-AA) is the immune system, specifically the macrophages . Macrophages play a crucial role in the immune response, acting as the first line of defense against pathogens.

Mode of Action

2-AA is a quorum sensing (QS) signal utilized by Pseudomonas aeruginosa (PA), a pathogen known for its resistance to antibiotics . The compound interacts with macrophages, causing distinct metabolic perturbations in their mitochondrial respiration and bioenergetics . This interaction results in a decrease in pyruvate transport into mitochondria due to decreased expression of the mitochondrial pyruvate carrier (MPC1). This reduction is attributed to diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .

Biochemical Pathways

The interaction between 2-AA and ERRα impairs the interaction between ERRα and the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This cascade results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages . This mechanism of action involves the PGC-1α/ERRα axis in its influence on MPC1/OXPHOS-dependent energy production .

Result of Action

The action of 2-AA leads to a state of immune tolerization, characterized by a long-lasting decrease in ATP and acetyl-CoA . This state is associated with PA persistence, further supporting this QS signaling molecule as the culprit of the host bioenergetic alterations and PA persistence . The tolerization causes a decrease in cytokine production and intracellular bacterial clearance .

Action Environment

Environmental factors can influence the action of 2-AA. For instance, in white wines, the formation of 2-AA is associated with atypical ageing (ATA), which is characterized by a rapid loss of fruity aroma and the development of unpleasant odors . The presence of certain antioxidants and transition metal ions in wine, such as Fe, Cu, and Mn, can significantly impact the synthesis of 2-AA .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) affects the respiratory system . Avoid contact with skin and eyes, do not breathe mist/vapors/spray, and do not ingest .

将来の方向性

The bacterial metabolite 2-aminoacetophenone promotes association of pathogenic bacteria with flies . This finding may aid in designing host-directed therapeutics and protective interventions against Pseudomonas aeruginosa persistence . Future research on single secondary metabolites, such as acetophenone, from a multi-focus point of view is encouraged .

特性

IUPAC Name

1-(2-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
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InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
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Related CAS

25384-14-9 (hydrochloride)
Record name o-Aminoacetophenone
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DSSTOX Substance ID

DTXSID4052213
Record name 2'-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid
Record name o-Aminoacetophenone
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Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER
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Vapor Pressure

0.00989 [mmHg]
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Product Name

2'-Aminoacetophenone

Color/Form

YELLOW OILY LIQUID, YELLOW CRYSTALS

CAS RN

551-93-9, 27941-88-4
Record name 2′-Aminoacetophenone
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Melting Point

20 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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